molecular formula C12H20ClN3 B1501043 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride CAS No. 1185312-77-9

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

Cat. No. B1501043
M. Wt: 241.76 g/mol
InChI Key: IPBYAEWWUISOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN3 and a molecular weight of 241.76 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride can be represented by the SMILES notation: Cl.CC1=CN=C(NCC2CCCNC2)C=C1 . This notation provides a way to describe the structure of a chemical compound in a linear format.


Physical And Chemical Properties Analysis

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a powder that is stored at room temperature .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions for research on 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride and similar compounds likely involve the development of more efficient synthesis methods, further exploration of their biological activity, and potential applications in drug design .

properties

IUPAC Name

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYAEWWUISOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671546
Record name 5-Methyl-N-[(piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

CAS RN

1185312-77-9
Record name 5-Methyl-N-[(piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.